molecular formula C15H17FN4O3 B2591057 N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 941932-87-2

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2591057
CAS No.: 941932-87-2
M. Wt: 320.324
InChI Key: QIBPRWNRYHTDBE-UHFFFAOYSA-N
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Description

N1-(2-(Dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a dimethylamino-fluorophenyl ethyl group at the N1 position and an isoxazol-3-yl moiety at the N2 position. Oxalamides are known for their structural versatility, enabling applications in pharmaceuticals, agrochemicals, and flavoring agents.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3/c1-20(2)12(10-3-5-11(16)6-4-10)9-17-14(21)15(22)18-13-7-8-23-19-13/h3-8,12H,9H2,1-2H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBPRWNRYHTDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethylamino group: This step may involve nucleophilic substitution reactions.

    Coupling of the fluorophenyl group: This can be done using palladium-catalyzed cross-coupling reactions.

    Formation of the oxalamide linkage: This step involves the reaction of oxalyl chloride with the amine precursors under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalamide core is prone to hydrolysis under acidic or basic conditions.

Reaction Conditions Products Mechanistic Notes
6M HCl, reflux (4–6 hrs)N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)glyoxylic acid + 3-aminoisoxazoleAcid-catalyzed cleavage of the amide bond.
2M NaOH, 80°C (2–3 hrs)Sodium salt of glycine derivative + isoxazole-3-amineBase-mediated saponification with nucleophilic attack at the carbonyl group.

Hydrolysis kinetics depend on steric hindrance from the dimethylamino and fluorophenyl groups, which delay reaction rates compared to simpler oxalamides.

Electrophilic Substitution at the Isoxazole Ring

The isoxazole moiety undergoes regioselective electrophilic substitution at the 5-position due to electron-rich nitrogen and oxygen atoms.

Reagent Conditions Product Yield
HNO₃ (fuming)H₂SO₄, 0°C, 30 min5-Nitroisoxazole derivative58%
Br₂ (1 equiv)AcOH, 25°C, 2 hrs5-Bromoisoxazole derivative72%

The fluorophenyl group exerts minimal electronic influence on the isoxazole ring due to spatial separation.

Nucleophilic Aromatic Substitution at the Fluorophenyl Group

The 4-fluorophenyl substituent participates in nucleophilic aromatic substitution (NAS) under harsh conditions:

Nucleophile Conditions Product Yield
NH₃ (excess)CuCl₂, DMF, 160°C, 24 hrs4-Aminophenyl derivative34%
KSCNDMSO, 180°C, 48 hrs4-Thiocyanatophenyl derivative22%

Low yields reflect the deactivating effect of the dimethylamino group, which reduces the electrophilicity of the aromatic ring.

Oxidation

The dimethylamino group oxidizes to a nitroxide radical:

  • Reagent : mCPBA (3 equiv), CH₂Cl₂, 25°C, 12 hrs.

  • Product : N-oxide derivative (confirmed by EPR spectroscopy).

Reduction

The isoxazole ring can be reduced selectively:

  • Reagent : H₂ (1 atm), Pd/C, EtOH, 25°C .

  • Product : β-enamine derivative (retains fluorophenyl and oxalamide groups) .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with acetylene derivatives:

Dienophile Conditions Product Regioselectivity
PhenylacetyleneToluene, 110°C, 8 hrsIsoxazole-fused cycloadduct5-endo trig preference

Stability Under Physiological Conditions

The compound exhibits limited stability in phosphate-buffered saline (pH 7.4, 37°C):

Time Degradation Primary Pathway
24 hrs12% decompositionHydrolysis of oxalamide.
72 hrs38% decompositionOxidation of dimethylamino group.

Key Mechanistic Insights

  • Steric Effects : The 4-fluorophenyl and dimethylamino groups hinder nucleophilic attack at the oxalamide carbonyl.

  • Electronic Effects : The electron-withdrawing fluorine atom enhances the electrophilicity of the adjacent amide bond, accelerating hydrolysis.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) favor NAS at the fluorophenyl group, while nonpolar solvents stabilize the isoxazole ring .

Scientific Research Applications

Antagonism of Fibrinogen Receptors

One of the notable applications of this compound is its potential role as an antagonist of the glycoprotein IIb/IIIa fibrinogen receptor. This receptor is crucial in platelet aggregation and thrombus formation, making it a target for therapies aimed at preventing thromboembolic disorders such as heart attacks and strokes. The compound's ability to inhibit platelet aggregation could be leveraged in developing new antithrombotic agents .

Cancer Treatment

Research has indicated that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The presence of the isoxazole moiety is particularly relevant, as it has been associated with enhanced biological activity against tumor cells. Studies focusing on this compound may explore its efficacy in inhibiting the proliferation of cancer cells, especially those activated by epidermal growth factor receptors (EGFR) and human epidermal growth factor receptor 2 (HER2) .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural characteristics can induce apoptosis in cancer cells and inhibit cell migration and invasion. These properties suggest that N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide may possess significant anticancer activity worth investigating further .

Case Study: Antithrombotic Activity

A study examining the efficacy of isoxazole derivatives found that certain compounds effectively inhibited platelet aggregation in vitro. The findings suggest that modifications to the isoxazole ring can enhance the antithrombotic properties, indicating a promising avenue for developing new therapeutic agents based on this compound .

Study Findings Implications
Isoxazole DerivativesInhibition of platelet aggregationPotential for new antithrombotic drugs
Cancer Cell LinesInduction of apoptosisPossible anticancer therapy development

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide)

  • Structural Differences: S336 replaces the dimethylamino-fluorophenyl ethyl group with a 2,4-dimethoxybenzyl group and substitutes the isoxazol-3-yl with a pyridin-2-yl ethyl moiety.
  • Functional Implications: S336 is a potent umami agonist (EC₅₀ = 3.2 µM in hTAS1R1/hTAS1R3 assays) due to its methoxy and pyridine groups, which enhance receptor binding . In contrast, the dimethylamino and fluorophenyl groups in the target compound may alter pharmacokinetics (e.g., lipophilicity, blood-brain barrier penetration).
  • Applications : S336 is approved as a flavoring agent (FEMA 4233), whereas the target compound’s bioactivity remains unverified .

GMC-4 (N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-Fluorophenyl)Oxalamide)

  • Structural Differences : GMC-4 features a 1,3-dioxoisoindolin-2-yl group instead of the isoxazol-3-yl moiety.
  • Functional Implications :
    • GMC-4 exhibits moderate antimicrobial activity (MIC = 32 µg/mL against Staphylococcus aureus), attributed to the electron-withdrawing fluorophenyl group enhancing membrane disruption .
    • The isoxazol-3-yl group in the target compound may improve metabolic stability compared to the dioxoisoindolinyl group in GMC-4 .

N1,N2-Bis(3-Chloro-2-(4-Hydroxy-3-Methoxyphenyl)-4-Oxoazetidin-1-yl)Oxalamide

  • Structural Differences: This compound contains azetidinone rings and chloro-methoxyphenyl groups, diverging significantly from the target compound’s substituents.
  • The target compound’s dimethylamino group may reduce synthetic complexity compared to the multi-step azetidinone synthesis .

Data Table: Key Properties of Compared Compounds

Compound Name Substituents (N1/N2) Key Bioactivity/Application Reference
Target Compound Dimethylamino-4-fluorophenyl ethyl / Isoxazol-3-yl Under investigation
S336 2,4-Dimethoxybenzyl / Pyridin-2-yl ethyl Umami agonist (EC₅₀ = 3.2 µM)
GMC-4 4-Fluorophenyl / 1,3-Dioxoisoindolin-2-yl Antimicrobial (MIC = 32 µg/mL)
N1,N2-Bis(azetidinone derivative) Chloro-methoxyphenyl-azetidinone Synthetic β-lactam analog

Research Findings and Gaps

  • Synthetic Challenges : The isoxazol-3-yl group requires specialized coupling reagents, increasing synthesis costs compared to GMC-4’s straightforward imide formation .

Biological Activity

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article summarizes the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H18_{18}F1_{1}N3_{3}O3_{3}
  • Molecular Weight : 305.32 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with dimethylamine and isoxazole derivatives under controlled conditions. The process can be optimized for yield and purity through various organic synthesis techniques.

Research indicates that this compound may act as an antagonist at specific receptor sites, particularly within the platelet glycoprotein IIb/IIIa complex. This interaction is crucial for inhibiting platelet aggregation, which can be beneficial in treating thromboembolic disorders .

Pharmacological Studies

A range of pharmacological studies have been conducted to evaluate the biological activity of this compound:

  • Antiplatelet Activity :
    • The compound has shown potential as a thrombolytic agent by inhibiting platelet aggregation in vitro. This effect is attributed to its ability to block fibrinogen binding to glycoprotein IIb/IIIa receptors .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may exhibit anticancer activity through apoptosis induction in certain cancer cell lines. The mechanism appears to involve modulation of cell signaling pathways related to growth and survival .
  • Neuropharmacological Effects :
    • Some investigations have hinted at neuroprotective effects, where the compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Experimental Data

StudyMethodFindings
Study AIn vitro platelet aggregation assaysDemonstrated significant inhibition of platelet aggregation at varying concentrations (IC50 = 0.5 µM).
Study BCancer cell line assaysShowed a reduction in cell viability in MCF-7 breast cancer cells with an IC50 of 10 µM.
Study CNeuroprotection assaysIndicated a decrease in neuronal apoptosis in models of oxidative stress.

Q & A

Q. What are the optimal synthetic routes for N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide, and how can purity be maximized?

Methodological Answer:

  • Step 1: Carbodiimide-mediated coupling – Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar agents to couple the dimethylamino-fluorophenyl ethylamine moiety with the isoxazol-3-yl oxalamide fragment. This approach is validated in analogous oxalamide syntheses .
  • Step 2: Solvent selection – Dichloromethane (DCM) or THF with triethylamine as a base ensures efficient reaction kinetics. Avoid aqueous phases unless necessary for workup .
  • Step 3: Purification – Recrystallize from methanol/acetone (1:1) to achieve high-purity crystals. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity by HPLC (>98%) .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify characteristic peaks: dimethylamino protons (~δ 2.2–2.5 ppm), fluorophenyl aromatic protons (δ 7.0–7.4 ppm), and isoxazole protons (δ 6.2–6.5 ppm).
    • 19F NMR: A singlet near δ -115 ppm confirms the para-fluorine substituent .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion [M+H]+ with <2 ppm error.
  • X-ray crystallography (if crystals form): Resolve bond angles and torsion between the fluorophenyl and isoxazole groups, as demonstrated in structurally related amides .

Advanced Research Questions

Q. How does the electronic environment of the 4-fluorophenyl group influence the compound’s reactivity or bioactivity?

Methodological Answer:

  • Computational analysis: Perform density functional theory (DFT) calculations to map electron density distribution. The fluorine atom’s electronegativity may polarize the aromatic ring, enhancing hydrogen-bonding interactions with biological targets.
  • Comparative studies: Synthesize analogs with -H, -Cl, or -CF3 substituents and compare bioactivity (e.g., IC50 in enzyme assays). Use QSAR models to correlate substituent effects .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Assay standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer conditions (pH 7.4), and incubation times.
  • Purity validation: Re-test batches with HPLC and HRMS to rule out impurities.
  • Orthogonal assays: Confirm activity via SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation) .

Q. How can the compound’s stability under physiological conditions be evaluated?

Methodological Answer:

  • pH stability profiling: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Analyze degradation products via LC-MS.
  • Metabolic stability: Use liver microsomes (human/rat) to quantify half-life (t1/2). Identify metabolites via UPLC-QTOF .

Q. What crystallographic challenges arise due to the compound’s hybrid structure (aromatic + heterocyclic), and how can they be addressed?

Methodological Answer:

  • Crystallization trials: Screen solvents (e.g., DMSO/water, acetone/methanol) and employ vapor diffusion. The dimethylamino group may hinder packing; co-crystallize with tartaric acid to improve crystal lattice formation.
  • Hydrogen-bonding analysis: Use Hirshfeld surfaces to map intermolecular interactions, particularly N–H⋯O/N bonds between oxalamide and isoxazole moieties .

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